molecular formula C10H8Cl2O3 B144580 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid CAS No. 58457-57-1

4-(2,4-Dichlorophenyl)-4-oxobutanoic acid

Cat. No.: B144580
CAS No.: 58457-57-1
M. Wt: 247.07 g/mol
InChI Key: ITJYXMCBBGPWDH-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-4-oxobutanoic acid is a high-value chemical intermediate primarily utilized in organic synthesis and pharmaceutical research. Its structure, featuring a dichlorophenyl group and a carboxylic acid moiety, makes it a versatile building block for developing novel bioactive compounds. This compound is of significant interest in medicinal chemistry, particularly in the study of kynurenine pathway modulation. Research indicates that closely related 4-aryl-4-oxobutanoic acid derivatives act as potent inhibitors of kynurenine 3-hydroxylase (KYN 3-OHase) . This enzyme is a key target in neurological research, and its inhibitors are investigated for their potential neuroprotective properties . As such, this compound serves as a crucial precursor for exploring structure-activity relationships in the design of new therapeutic agents. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dichlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJYXMCBBGPWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626683
Record name 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58457-57-1
Record name 2,4-Dichloro-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58457-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(2,4-Dichlorophenyl)-4-oxobutanoic Acid

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation. wikipedia.org This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings. numberanalytics.comnih.gov

In this specific synthesis, 1,3-dichlorobenzene (B1664543) is reacted with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). wikipedia.orgbyjus.com The reaction is typically carried out in an inert solvent, such as nitrobenzene (B124822) or carbon disulfide, to facilitate the reaction while avoiding unwanted side reactions.

The process begins with the activation of succinic anhydride by the Lewis acid. The aluminum chloride coordinates to one of the carbonyl oxygens of the anhydride, which polarizes the molecule and generates a highly electrophilic acylium ion intermediate. The electron-rich π-system of the 1,3-dichlorobenzene ring then attacks this acylium ion. Due to the directing effects of the two chlorine atoms, which are ortho, para-directing but deactivating, the substitution preferentially occurs at the position para to one chlorine and ortho to the other (position 4). Following the electrophilic attack, a proton is eliminated from the aromatic ring, restoring its aromaticity and yielding the final product, this compound. stackexchange.comvedantu.com An aqueous workup is then necessary to decompose the aluminum chloride complex formed with the product ketone. wikipedia.org

Derivatization Strategies and Reactivity of the 4-Oxobutanoic Acid Moiety

The this compound molecule is characterized by three distinct functional regions that offer opportunities for derivatization: the carboxylic acid group, the dichlorophenyl ring, and the ketone functional group. solubilityofthings.com

Functionalization at the Carboxylic Acid Group

The carboxylic acid group is a highly versatile functional group that can be converted into a variety of derivatives.

Esterification: In the presence of an acid catalyst, such as sulfuric acid, this compound can react with various alcohols to form the corresponding esters. organic-chemistry.org This Fischer-Speier esterification is a reversible reaction, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.orgchemguide.co.uk Milder, non-acidic conditions can also be employed using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to yield the amide. mdpi.com Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) can facilitate direct amide bond formation under mild conditions. fishersci.itnih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as milder ones like sodium borohydride (B1222165) are ineffective. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, converting the -COOH group to a -CH₂OH group. The reaction must be performed in an anhydrous solvent like diethyl ether or tetrahydrofuran. docbrown.info

Modifications of the Dichlorophenyl Ring

The dichlorophenyl ring, while being relatively electron-deficient due to the presence of the two chlorine atoms and the acyl group, can still undergo further chemical modifications.

Electrophilic Aromatic Substitution: Further substitution on the aromatic ring is challenging due to the deactivating nature of the existing substituents. However, under harsh conditions with highly reactive electrophiles, additional functional groups could potentially be introduced. The directing effects of the chloro and acyl groups would influence the position of any new substituent.

Nucleophilic Aromatic Substitution: The chlorine atoms on the ring could potentially be replaced via nucleophilic aromatic substitution. This type of reaction is generally difficult on unactivated aryl chlorides but can be facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. The ketone at the 4-position provides some activation, making such substitutions with strong nucleophiles (e.g., sodium methoxide, ammonia) conceivable under elevated temperatures and pressures.

Transformations Involving the Ketone Functional Group

The ketone carbonyl group is another key site for chemical transformations. chemistrytalk.org

Reduction to an Alcohol: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). chemguide.co.uklibretexts.org This reagent is chemoselective for aldehydes and ketones and will not reduce the carboxylic acid group, allowing for precise modification of the molecule. umn.edu The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.

Formation of Imines and Hydrazones: The ketone can undergo condensation reactions with primary amines to form imines (Schiff bases) or with hydrazine (B178648) and its derivatives to form hydrazones. libretexts.org These reactions are usually acid-catalyzed and involve the elimination of a water molecule.

Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction. This involves reacting the ketone with a phosphorus ylide (a Wittig reagent), which replaces the carbonyl oxygen with a carbon-carbon double bond. This allows for the introduction of a wide variety of alkylidene groups.

Below is a table summarizing common derivatization reactions for a keto-acid like this compound.

Functional GroupReaction TypeReagentsProduct Functional Group
Carboxylic AcidEsterificationAlcohol (e.g., ROH), H₂SO₄ or DCC/DMAPEster (-COOR)
Carboxylic AcidAmidationSOCl₂, then Amine (e.g., RNH₂) or EDC/HOBt, AmineAmide (-CONHR)
Carboxylic AcidReductionLiAlH₄, then H₃O⁺Primary Alcohol (-CH₂OH)
KetoneReductionNaBH₄, then H₃O⁺Secondary Alcohol (-CH(OH)-)
KetoneHydrazone FormationHydrazine (H₂NNH₂), H⁺Hydrazone (-C=NNH₂-)
KetoneWittig ReactionPhosphorus Ylide (Ph₃P=CHR)Alkene (-C=CHR)

Advanced Synthetic Techniques and Reaction Optimization in the Context of this compound Synthesis

While the traditional Friedel-Crafts acylation is effective, it suffers from drawbacks such as the use of stoichiometric amounts of corrosive and moisture-sensitive catalysts (AlCl₃) and often relies on hazardous solvents. researchgate.net Modern synthetic chemistry focuses on developing greener and more efficient alternatives.

Heterogeneous Catalysis: A significant advancement is the replacement of homogeneous Lewis acids like AlCl₃ with solid acid catalysts. researchgate.net Materials such as zeolites, acid-treated clays, ion-exchange resins, and metal oxides (e.g., ZnO) are being explored. researchgate.netresearchgate.net These catalysts offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosive waste streams. researchgate.net

Green Solvents: The use of environmentally benign solvent systems is another key area of development. Supercritical fluids, such as carbon dioxide, have been investigated as alternatives to traditional chlorinated solvents or nitrobenzene for Friedel-Crafts reactions. researchgate.net Ionic liquids have also been employed as both solvents and catalysts, offering a recyclable reaction medium.

Photoredox Catalysis: For derivatizations, particularly for direct ketone synthesis from carboxylic acids, photoredox catalysis has emerged as a powerful tool. This technique uses visible light to drive reactions, often in synergy with transition metal catalysts like nickel, allowing for the coupling of carboxylic acids with organohalides under mild conditions. nih.gov

Reaction Optimization involves systematically studying various parameters to maximize yield and selectivity while minimizing byproducts and waste. numberanalytics.com For the synthesis of this compound, this would include:

Catalyst Loading: Reducing the amount of catalyst from stoichiometric to catalytic quantities. wikipedia.org

Temperature and Time: Determining the optimal temperature and reaction time to ensure complete conversion without product degradation. numberanalytics.com

Reactant Ratio: Adjusting the molar ratio of 1,3-dichlorobenzene to succinic anhydride to prevent side reactions like diacylation. numberanalytics.com

Solvent Choice: Selecting a solvent that effectively solubilizes reactants but does not participate in side reactions. google.com

Catalyst Selection and Reaction Mechanism Elucidation in Synthetic Routes

The choice of catalyst is crucial for the success of the Friedel-Crafts acylation.

Traditional Catalysts: Strong Lewis acids like AlCl₃, FeCl₃, and BF₃ are the conventional choices. google.comelsevierpure.com AlCl₃ is particularly common due to its high activity, but it is required in stoichiometric amounts because it forms a strong complex with the resulting ketone product. wikipedia.org

Modern Catalysts: The drive for sustainable chemistry has led to the investigation of a wide range of alternative catalysts. researchgate.netresearchgate.net These can be broadly categorized as:

Solid Brønsted Acids: Zeolites (e.g., H-Y, H-BEA), Nafion resins.

Solid Lewis Acids: Metal oxides (ZnO, TiO₂), clays.

Metal Triflates: Scandium(III) triflate or Hafnium(IV) triflate are highly active, water-tolerant Lewis acid catalysts that can often be used in catalytic amounts.

The table below compares different types of catalysts for Friedel-Crafts acylation.

Catalyst TypeExamplesAdvantagesDisadvantages
Traditional Lewis AcidsAlCl₃, FeCl₃High reactivity, well-establishedStoichiometric amounts needed, corrosive, moisture-sensitive, difficult to recycle
Solid Acid CatalystsZeolites, Clays, Sulfated ZirconiaReusable, non-corrosive, easy separationOften require higher temperatures, can be less active
Metal TriflatesSc(OTf)₃, Hf(OTf)₄High activity, can be used catalytically, water-tolerantHigh cost

Reaction Mechanism Elucidation

The mechanism of the Friedel-Crafts acylation is a well-understood, multi-step process: byjus.com

Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to a carbonyl oxygen of succinic anhydride. This coordination weakens the C-O-C bond, leading to its cleavage and the formation of a highly reactive acylium ion. stackexchange.comvedantu.com

Electrophilic Attack: The π-electrons of the 1,3-dichlorobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.com

Deprotonation: A weak base, typically the [AlCl₃(OH)]⁻ complex formed during the reaction, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring.

Catalyst Complexation: The carbonyl oxygen of the newly formed ketone product, being a Lewis base, coordinates strongly with the AlCl₃ catalyst. This is why a stoichiometric amount of the catalyst is required. The final product is liberated during an aqueous workup step. wikipedia.org

Understanding this mechanism is vital for optimizing reaction conditions and predicting the regioselectivity of the reaction.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to understanding a molecule at the electronic level. These calculations can predict geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Descriptors (HOMO-LUMO, Molecular Electrostatic Potential)

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. The process begins with geometry optimization, where the molecule's lowest energy conformation is determined. For 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid, this would involve finding the most stable arrangement of its dichlorophenyl ring relative to the oxobutanoic acid chain.

From the optimized geometry, key electronic descriptors are calculated:

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov For related dichlorophenyl derivatives, DFT calculations have been used to determine these values, which are essential for predicting how the molecule might interact with other substances. researchgate.net

Molecular Electrostatic Potential (MEP) : The MEP map is a visual tool used to identify the electron-rich and electron-deficient regions of a molecule. researchgate.netchemrxiv.org It illustrates the charge distribution and is invaluable for predicting sites of nucleophilic and electrophilic attack. researchgate.net In this compound, the oxygen atoms of the carbonyl and carboxyl groups would be expected to show negative potential (electron-rich, red/yellow), making them likely sites for electrophilic attack. In contrast, the hydrogen atoms, particularly of the carboxylic acid group, would exhibit positive potential (electron-deficient, blue), indicating sites for nucleophilic attack.

Table 1: Hypothetical Electronic Descriptors for this compound based on DFT Calculations

Parameter Predicted Value Significance
HOMO Energy ~ -7.0 eV Electron-donating capability
LUMO Energy ~ -1.5 eV Electron-accepting capability
Energy Gap (ΔE) ~ 5.5 eV Chemical reactivity and stability

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions and Molecular Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edu It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis type orbitals. researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. iipseries.org

Vibrational Spectroscopy Simulations and Analysis (FT-IR, FT-Raman Correlations for Structural Insights)

Theoretical vibrational spectra can be simulated using DFT calculations and are essential for interpreting experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. semanticscholar.orgmdpi.com By calculating the harmonic vibrational frequencies of the optimized molecular structure, researchers can assign specific vibrational modes to the observed spectral bands. nih.govnih.gov

For this compound, key vibrational modes would include:

C=O stretching of the ketone and carboxylic acid groups.

O-H stretching of the carboxylic acid.

C-Cl stretching from the dichlorophenyl ring.

Aromatic C-C stretching.

Comparing the computed frequencies with experimental data allows for a precise structural confirmation. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations can explore the conformational landscape of flexible molecules like this compound, revealing how the butanoic acid chain moves and rotates relative to the rigid phenyl ring. frontiersin.org

Furthermore, MD simulations are crucial for understanding solvation effects by explicitly modeling the interactions between the solute molecule and solvent molecules (e.g., water). This provides insight into how the solvent influences the molecule's conformation and stability, which is vital for predicting its behavior in a biological environment. eco-vector.com

Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient)

Non-covalent interactions (NCIs), such as van der Waals forces and hydrogen bonds, are critical for molecular conformation and intermolecular recognition. wikipedia.org The Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize these weak interactions based on electron density and its gradient. researchgate.netchemrxiv.org

An NCI plot visually distinguishes different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue or green isosurfaces.

Weak van der Waals interactions are shown in green.

Strong repulsive interactions (steric clashes) are indicated by red isosurfaces. wikipedia.orgrsc.org

For this compound, RDG analysis could reveal intramolecular hydrogen bonding between the carboxylic acid group and the ketone oxygen, as well as van der Waals interactions involving the dichlorophenyl ring. researchgate.net

In Silico Prediction of Molecular Attributes Relevant to Biological Activity (e.g., Drug-Likeness, ADME Properties)

In silico methods are widely used in the early stages of drug discovery to predict the pharmacokinetic properties of a molecule, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.netnih.gov Various computational models and rules, such as Lipinski's Rule of Five, are applied to assess a compound's "drug-likeness." nih.govmdpi.com

These predictions help to identify potential liabilities of a drug candidate before costly experimental work is undertaken. For this compound, in silico tools could predict its oral bioavailability, membrane permeability, and potential for metabolic breakdown. vensel.org

Table 2: Predicted ADME and Drug-Likeness Properties

Property Rule/Descriptor Predicted Status for C10H8Cl2O3
Drug-Likeness
Molecular Weight < 500 g/mol Compliant (247.07 g/mol)
LogP (Lipophilicity) < 5 Likely Compliant
Hydrogen Bond Donors ≤ 5 Compliant (1)
Hydrogen Bond Acceptors ≤ 10 Compliant (3)
ADME
Oral Bioavailability Abbot Bioavailability Score Likely Favorable
BBB Permeation Blood-Brain Barrier Prediction Dependent on Model
Metabolic Stability CYP450 Substrate/Inhibitor Prediction Dependent on Model

Biological Activity and Pharmacological Research

Structure-Activity Relationship (SAR) Studies of 4-(2,4-Dichlorophenyl)-4-oxobutanoic Acid Derivatives

The biological activity of derivatives of this compound is intrinsically linked to their three-dimensional structure and the specific placement of functional groups. Crystallographic studies on related compounds, such as 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, reveal significant conformational flexibility. mdpi.com X-ray analysis of this amide derivative shows a distinct kink in the molecule's backbone, primarily around the methylene-C–N(amide) bond. mdpi.com Additionally, a notable twist is observed between the amide group and the dichlorophenyl ring. mdpi.com

This inherent flexibility, resulting from rotation around the carbon-carbon bonds of the butanoic acid chain, allows these molecules to adopt various conformations to fit into the binding sites of different biological targets. researchgate.net The dichlorophenyl group itself plays a crucial role, often engaging in hydrophobic and van der Waals interactions within the target protein. The position of the chlorine atoms is critical for determining binding affinity and selectivity. In the context of anticancer activity, the presence of a chloro-phenyl moiety has been identified as a key requirement for cytotoxicity in certain 4-thiazolidinone (B1220212) derivatives. nih.gov The interplay between the conformation of the aliphatic chain and the electronic properties of the substituted aromatic ring is a guiding principle in the rational design of new therapeutic agents based on this scaffold. researchgate.net

Enzyme Modulation and Inhibition Mechanisms

Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in a range of diseases.

Non-steroidal anti-inflammatory drugs (NSAIDs) function primarily by inhibiting cyclooxygenase (COX) enzymes, which mediate the synthesis of inflammatory prostaglandins. nih.gov The discovery of two isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), spurred the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. brieflands.comnih.gov

The general structure of many selective COX-2 inhibitors features specific pharmacophores that exploit differences between the active sites of the two isoforms. The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. Many NSAIDs, particularly those of the aryl acetic acid class, possess a carboxylic acid group that mimics the interaction of the natural substrate, arachidonic acid, with a key arginine residue (Arg120) at the entrance of the enzyme's active site. mdpi.com While direct studies on this compound as a COX-2 inhibitor are not extensively detailed, its structural components—an acidic butanoic acid moiety and a dichlorophenyl group—are features found in various COX-2 modulating compounds.

Kynurenine-3-monooxygenase (KMO) is a critical enzyme in the kynurenine (B1673888) pathway, the primary route of tryptophan metabolism. mdpi.comnih.gov KMO converts kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist quinolinic acid. mdpi.com Inhibition of KMO is a promising therapeutic strategy for neurodegenerative disorders like Huntington's and Alzheimer's disease, as it shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid. mdpi.comtandfonline.comnih.gov

A potent and well-studied KMO inhibitor, UPF-648, features a 3,4-dichlorobenzoyl moiety, highlighting the importance of the dichlorophenyl group for KMO inhibition. mdpi.commedchemexpress.com Crystallographic studies of KMO in complex with UPF-648 have provided detailed mechanistic insights into its inhibitory action. nih.govresearchgate.net The inhibitor binds near the flavin adenine (B156593) dinucleotide (FAD) cofactor, inducing a conformational change that prevents the productive binding of the substrate, kynurenine. mdpi.comnih.govnih.gov The binding is stabilized by specific interactions:

The carboxylate group of the inhibitor forms hydrogen bonds with the conserved active site residues Arginine-83 (Arg83) and Tyrosine-97 (Tyr97). nih.govnih.gov

The dichlorobenzene moiety is situated in a hydrophobic pocket, flanked by conserved residues including Leu221, Met230, Ile232, Leu234, Phe246, Pro321, and Phe322. nih.govnih.gov

The structural and functional architecture of the active site is highly conserved between yeast and human KMO, making these findings directly relevant for human therapeutic design. nih.govresearchgate.net Another compound, the NSAID Diclofenac, which also contains a dichlorophenyl ring, has been identified as a KMO binder and inhibitor with a micromolar IC50. nih.gov

Table 1: Activity of Dichlorophenyl-Containing KMO Inhibitors
CompoundTargetActivity MetricValueReference
UPF-648Yeast KMOKi74 ± 14 nM nih.gov
UPF-648Human KMOKi56.7 ± 6.8 nM nih.gov
UPF-648KMO% Inhibition at 1 µM81 ± 10% medchemexpress.com
DiclofenacKMO (cell lysate)IC5013.6 ± 1.34 µM nih.gov

Placenta Growth Factor (PlGF) is a member of the vascular endothelial growth factor (VEGF) family that plays a significant role in pathological angiogenesis. nih.gov Dysregulation of PlGF is implicated in diseases such as diabetic retinopathy and pre-eclampsia. nih.govresearchgate.net Consequently, the inhibition of PlGF signaling is an attractive therapeutic strategy. Research has demonstrated that selective inhibition of PlGF can protect human retinal endothelial cells from damage induced by high glucose levels. researchgate.net This protective mechanism involves the inhibition of the ERK signaling pathway and a reduction in the expression of inflammatory cytokines like TNF-α. researchgate.net While PlGF is a validated target for anti-angiogenic therapy, specific studies detailing the interaction or inhibition of PlGF by derivatives of this compound have not been prominently reported in the current body of scientific literature.

The dichlorophenyl butanoic acid scaffold has been explored for its potential in cancer therapy by targeting various enzymes essential for tumor growth and survival. A novel series of derivatives incorporating a (E)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one core structure demonstrated significant cytotoxic activity against several human cancer cell lines. thesciencein.org

Table 2: Anticancer Activity of a Dichlorophenyl Naphthalenone Derivative (Compound 8a)
Cancer Cell LineCell Line TypeIC50 Value (µM)Reference
SiHaHuman Cervical CancerData Not Specified thesciencein.org
MDA-MB-231Human Breast CancerData Not Specified thesciencein.org
PANC-1Human Pancreatic CancerData Not Specified thesciencein.org

Note: The referenced study identified compound 8a as the most promising analogue with significant IC50 values, though the specific values were not detailed in the abstract. thesciencein.org

Other research has pointed to different enzyme targets for compounds containing dichlorinated structures. For instance, dichloroacetate (B87207) (DCA), though structurally simpler, exerts anticancer effects by inhibiting the enzyme family of pyruvate (B1213749) dehydrogenase kinases (PDK1-4). nih.gov This inhibition reverses the metabolic shift towards glycolysis (the Warburg effect) often seen in cancer cells and stimulates mitochondrial function. nih.gov Furthermore, broad categories of enzymes crucial for cell replication, such as DNA polymerases, topoisomerases, and telomerase, are established targets for both antiviral and anticancer chemotherapy, representing potential areas of investigation for novel dichlorophenyl derivatives. conicet.gov.ar

Receptor Agonism/Antagonism Research

In addition to enzyme inhibition, derivatives containing either the 4-oxobutanoic acid or the dichlorophenyl moiety have been developed as potent modulators of G protein-coupled receptors (GPCRs).

Research has led to the discovery of a potent and selective Lysophosphatidic acid receptor 1 (LPAR1) antagonist that features a 4-oxobutanoic acid group attached to a piperidine (B6355638) scaffold. nih.gov LPAR1 antagonists are being investigated as potential treatments for fibrotic diseases. nih.gov The 4-oxobutanoic acid moiety in these molecules is a key structural feature for achieving this antagonist activity.

Separately, the 2,4-dichlorophenyl group is a component of a novel cannabinoid-1 receptor (CB1R) inverse agonist, MK-5596. nih.gov This compound was developed for the treatment of obesity and was shown to reduce food intake and body weight in preclinical models through a CB1R-mediated mechanism. nih.gov These examples demonstrate that the structural elements of this compound are found in pharmacologically active molecules that can antagonize or inversely agonize important receptor systems, suggesting a broad potential for this chemical class in therapeutic development.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation Studies

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in the regulation of intestinal inflammation, as well as glucose and lipid metabolism. nih.govnih.gov This receptor can be activated by various dietary ligands, including certain fatty acids, eicosanoids, and flavonoids. nih.gov The activation of PPARγ is a key mechanism through which many natural and synthetic compounds exert anti-inflammatory effects. nih.gov

A thorough review of the published scientific literature reveals no specific studies investigating the modulatory effects of this compound on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Research into how this particular compound interacts with or influences the activity of PPARγ has not been documented.

Investigations into Antimicrobial and Antiviral Potentials

Investigations into the antimicrobial and antiviral properties of chemical compounds are crucial for the development of new therapeutic agents. While direct studies on the antimicrobial activity of this compound are not available in the current body of scientific literature, research has been conducted on a closely related class of compounds, the 4-substituted 2,4-dioxobutanoic acids, for their antiviral capabilities.

These compounds have been identified as selective inhibitors of the cap-dependent endonuclease activity of the influenza virus transcriptase complex. scilit.com In a key study, a series of potent derivatives of 4-substituted 2,4-dioxobutanoic acids were evaluated. These compounds demonstrated the ability to inhibit the replication of influenza A and B viruses in cell culture assays. scilit.com The 50% inhibitory concentrations (IC₅₀) in yield reduction assays for these derivatives were found to be in the range of 0.18 to 0.71 µM, which was comparable to their inhibition of in vitro transcription (0.32 to 0.54 µM). scilit.com Furthermore, one selected compound from this class showed a dose-dependent inhibition of influenza virus replication in mice. scilit.com These findings establish the utility of this class of compounds as inhibitors of the influenza virus endonuclease, highlighting their potential as antiviral agents. scilit.com However, it is important to note that specific data for this compound within this context has not been explicitly reported.

A study on a structurally similar compound, 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, and its derivatives showed that some of these new compounds exhibited antimicrobial and antifungal activities. mdpi.com For instance, certain synthesized pyridazinone derivatives showed high to moderate activity against both Gram-positive and Gram-negative bacterial strains. mdpi.com

Table 1: Antiviral Activity of 4-Substituted 2,4-Dioxobutanoic Acid Derivatives

Activity Assessed Concentration Range Virus Type
Inhibition of Virus Replication (in vitro) 0.18 to 0.71 µM (IC₅₀) Influenza A and B

This data represents the activity of a class of related compounds, not specifically this compound.

Anticancer and Antitumor Activity Profiling

The search for novel chemical entities with anticancer and antitumor properties is a primary focus of modern pharmacological research. Despite the investigation of various structurally diverse compounds, there is currently no published research specifically detailing the anticancer or antitumor activity of this compound.

Molecular Interactions and Binding Dynamics

Computational Molecular Docking and Scoring Methodologies with Biological Targets

While specific studies detailing the molecular docking of 4-(2,4-dichlorophenyl)-4-oxobutanoic acid are limited, the general approach for such an investigation would involve in-silico techniques to predict the binding affinity and orientation of the compound within the active site of a protein. Standard methodologies would employ software such as AutoDock, Glide, or GOLD, which utilize scoring functions to estimate the free energy of binding.

These computational tools would model the compound's conformational flexibility and explore various possible binding poses within a target protein's binding pocket. The scoring functions would then rank these poses based on factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. For a compound like this compound, the selection of biological targets for docking would likely be guided by its structural similarity to known enzyme inhibitors or receptor ligands.

Table 1: Representative Computational Docking Methodologies

Methodology Scoring Function Principles Typical Application
AutoDock Empirical free energy scoring function based on a Lamarckian genetic algorithm. Academic and industry standard for predicting ligand-protein binding.
Glide Employs a systematic search of conformational, rotational, and translational space of the ligand and uses a proprietary scoring function (GlideScore) that incorporates terms for electrostatic, van der Waals, and hydrophobic interactions. Widely used in drug discovery for virtual screening and lead optimization.
GOLD Utilizes a genetic algorithm to explore ligand flexibility and protein-ligand docking. The scoring function can be customized (e.g., GoldScore, ChemScore). Known for its handling of ligand and protein flexibility.

Elucidation of Ligand-Protein Binding Modes and Key Interactions

Based on its chemical structure, several key interactions can be predicted for this compound upon binding to a protein target. The carboxylic acid group is a primary site for forming strong hydrogen bonds with basic amino acid residues such as arginine, lysine, or histidine. The ketone oxygen can also act as a hydrogen bond acceptor.

The 2,4-dichlorophenyl ring is expected to engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine within the binding pocket. Furthermore, the chlorine atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute significantly to binding affinity and specificity. Pi-stacking interactions between the aromatic ring and residues like phenylalanine, tyrosine, or tryptophan are also plausible.

Binding Site Analysis and Hotspot Identification

Binding site analysis for this compound would focus on identifying key amino acid residues, or "hotspots," that contribute significantly to the binding energy. These hotspots are often evolutionarily conserved residues critical for the protein's function. Computational methods like alanine scanning mutagenesis, where key residues in the binding site are computationally mutated to alanine, can help in identifying these critical interaction points.

The identification of hotspots is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. For this compound, residues that form hydrogen bonds with the carboxylic acid or halogen bonds with the chlorine atoms would be primary candidates for hotspot residues.

Table 2: Predicted Key Interactions and Potential Hotspot Residues

Interacting Moiety of Compound Type of Interaction Potential Interacting Amino Acid Residues
Carboxylic Acid Hydrogen Bonding, Salt Bridge Arginine (Arg), Lysine (Lys), Histidine (His)
Ketone Oxygen Hydrogen Bonding Serine (Ser), Threonine (Thr), Tyrosine (Tyr)
2,4-Dichlorophenyl Ring Hydrophobic Interactions Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)
Chlorine Atoms Halogen Bonding Backbone carbonyls, Aspartate (Asp), Glutamate (Glu)
Aromatic Ring Pi-Stacking Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)

Further experimental validation through techniques such as X-ray crystallography or NMR spectroscopy would be necessary to confirm these predicted binding modes and interactions.

Metabolic Transformations Research

Enzymatic Conversion and In Vitro Metabolism Studies Related to the Oxobutanoic Acid Scaffold

The enzymatic conversion of 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid is central to its metabolism. The cytochrome P450 (CYP450) superfamily of enzymes, predominantly found in the liver, plays a pivotal role in the Phase I metabolism of a vast array of foreign compounds. mdpi.comwikipedia.orgyoutube.com These heme-containing monooxygenases catalyze the oxidation of various substrates. wikipedia.org For the oxobutanoic acid scaffold, CYP450 enzymes are likely responsible for the initial oxidative attacks on the aromatic ring. The specific CYP isoforms involved (e.g., from the CYP1, CYP2, and CYP3 families) would determine the regioselectivity of hydroxylation on the 2,4-dichlorophenyl ring. nih.govmdpi.com

In vitro metabolism studies are essential for elucidating these enzymatic processes. Such studies often utilize subcellular fractions, such as liver microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes, including CYP450s. semanticscholar.org By incubating the parent compound with these fractions and a necessary cofactor like NADPH, researchers can generate and identify metabolites. nih.gov

Studies on structurally related compounds provide valuable insights. For instance, the metabolism of 2,4-Dichlorophenoxyacetic acid (2,4-D), which also contains a 2,4-dichlorinated phenyl ring, has been shown to proceed via hydroxylation and cleavage of the ether bond. core.ac.uk The primary metabolite of 2,4-D is often 2,4-dichlorophenol (2,4-DCP). nih.gov While this compound lacks an ether linkage, the initial steps of aromatic hydroxylation are likely to be similar.

Furthermore, the ketone group on the oxobutanoic acid chain is susceptible to reduction by carbonyl reductases, leading to the formation of a secondary alcohol. This represents another significant metabolic pathway.

Table 2: Key Enzymes and In Vitro Systems in Metabolism Studies

Enzyme/SystemCellular LocationRole in Metabolism
Cytochrome P450 (CYP) EnzymesEndoplasmic ReticulumPhase I: Oxidation, including aromatic hydroxylation.
Carbonyl ReductasesCytosolPhase I: Reduction of ketone groups.
UDP-Glucuronosyltransferases (UGTs)Endoplasmic ReticulumPhase II: Glucuronide conjugation.
Sulfotransferases (SULTs)CytosolPhase II: Sulfate conjugation.
Liver MicrosomesSubcellular fractionIn vitro system containing CYP and UGT enzymes.
S9 FractionSubcellular fractionIn vitro system containing both microsomal and cytosolic enzymes.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives and Reaction Intermediates (e.g., High-Resolution NMR, Mass Spectrometry in Synthetic Research)

Spectroscopic methods are fundamental in synthetic chemistry for the unambiguous determination of molecular structures. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools used to characterize newly synthesized derivatives of 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid and to identify transient reaction intermediates.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of this compound, ¹H and ¹³C NMR are crucial. For instance, in the characterization of a related glutaric acid-amide derivative, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, ¹H NMR spectra (run in DMSO-d₆) showed characteristic broad resonances for the carboxylic acid and amide protons, while the aromatic and aliphatic protons appeared at specific chemical shifts, confirming the structure. mdpi.com Two-dimensional NMR techniques like COSY and HMBC are often employed to establish connectivity between protons and carbons, which is vital for elucidating the exact structure of novel derivatives. mdpi.com

The table below illustrates typical ¹H NMR chemical shifts that would be expected for the core structure and its derivatives, based on data from analogous compounds.

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)11.0 - 13.0Singlet (broad)
Aromatic (H on dichlorophenyl ring)7.2 - 8.1Multiplet/Doublet
Methylene adjacent to ketone (-CH₂-C=O)~3.2Triplet
Methylene adjacent to acid (-CH₂-COOH)~2.5Triplet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula. In the analysis of a derivative, the molecular ion peak [M]⁺ confirms the molecular weight of the synthesized compound. mdpi.com For example, the mass spectrum for 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid showed the [M]⁺ ion peak at an m/z of 275.03. mdpi.com Analysis of related compounds also shows predictable adducts in mass spectrometry, such as [M+H]⁺ and [M+Na]⁺. uni.lu

The following table presents predicted mass spectrometry data for a related compound, showcasing the type of information obtained. uni.lu

AdductCalculated m/z
[M+H]⁺337.03928
[M+Na]⁺359.02122
[M-H]⁻335.02472
[M+K]⁺374.99516

Chromatographic Techniques for Reaction Monitoring and Purification in Research Scale

Chromatography is essential for separating components of a mixture, making it invaluable for both monitoring the progress of a chemical reaction and for purifying the desired product.

Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to monitor the progress of synthetic reactions. researchgate.net By taking small aliquots from the reaction mixture over time, researchers can track the disappearance of starting materials and the appearance of products and any intermediates. researchgate.net For instance, a reversed-phase HPLC method can be developed to separate the non-polar starting material, this compound, from more polar intermediates or final products. researchgate.net The choice between LC and GC often depends on the volatility and thermal stability of the analytes. epa.gov For many derivatives of butanoic acid, which may be thermally sensitive, HPLC is the preferred method. researchgate.net

The data below simulates how HPLC could be used to monitor a reaction, showing the relative peak areas of components over time.

Time (hours)Starting Material (%)Product (%)
01000
16535
22080
3<5>95

Purification

Once a reaction is complete, the desired product must be isolated from unreacted starting materials, byproducts, and catalysts. Preparative HPLC is a powerful technique for purifying compounds on a research scale. nih.govresearchgate.net This method uses the same principles as analytical HPLC but employs larger columns to handle greater quantities of material. researchgate.net By collecting the fraction of the mobile phase that contains the compound of interest as it elutes from the column, a highly pure sample can be obtained. researchgate.net The purity of the collected fractions is then typically confirmed using analytical HPLC and spectroscopic methods.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation 4-(2,4-Dichlorophenyl)-4-oxobutanoic Acid Analogues

The rational design of next-generation analogues of this compound is a critical step in optimizing its biological activity, selectivity, and pharmacokinetic profile. This process is guided by structure-activity relationship (SAR) studies, which seek to understand how modifications to the molecular structure affect its biological function. collaborativedrug.comdrugdesign.org

A systematic approach to designing new analogues would involve modifications at several key positions of the parent molecule. The 4-oxo-4-phenylbutanoic acid scaffold serves as a versatile starting point for the development of targeted therapies, such as kinase inhibitors. researchgate.netnih.gov The dichlorophenyl moiety, the butanoic acid chain, and the keto group each offer opportunities for chemical diversification.

Key areas for structural modification include:

Substitution on the Phenyl Ring: The 2,4-dichloro substitution pattern on the phenyl ring is a crucial determinant of activity. SAR studies could explore the effects of altering the position and nature of these halogen substituents. For instance, replacing chlorine with other halogens like bromine or fluorine could modulate the electronic and steric properties of the molecule, potentially enhancing target binding affinity. nih.gov The introduction of other substituents, such as methyl, methoxy, or trifluoromethyl groups, at different positions on the phenyl ring could also be investigated to probe the steric and electronic requirements of the binding pocket.

Modification of the Butanoic Acid Chain: The length and rigidity of the butanoic acid chain can be altered to optimize interactions with the target protein. Shortening or lengthening the alkyl chain, or introducing sites of unsaturation, could impact the conformational flexibility of the molecule. Furthermore, introducing substituents on the alkyl chain could create new chiral centers and provide opportunities for stereoselective interactions with the target.

Bioisosteric Replacement of the Carboxylic Acid and Keto Groups: The carboxylic acid and ketone functionalities are key pharmacophoric features. Bioisosteric replacement of the carboxylic acid with other acidic groups, such as tetrazoles or sulfonamides, could improve metabolic stability and cell permeability. Similarly, the ketone group could be modified to explore its role in target binding and to modulate the compound's reactivity.

The synthesis of these novel analogues would employ modern synthetic methodologies to ensure efficiency and stereocontrol. The biological evaluation of these new compounds would then feed back into the design cycle, allowing for the iterative refinement of the molecular structure to achieve the desired biological activity. mdpi.comnih.govnih.gov

Table 1: Proposed Analogues of this compound and Rationale for Synthesis

Modification Site Proposed Change Rationale
Phenyl RingReplace 2,4-dichloro with 3,5-dichloroTo investigate the impact of substituent position on biological activity. researchgate.net
Phenyl RingIntroduce a third substituent (e.g., methyl)To probe for additional binding pockets and enhance selectivity.
Butanoic Acid ChainIntroduce a methyl group at the α- or β-positionTo introduce chirality and explore stereoselective interactions.
Butanoic Acid ChainReplace with a butenoic acid chainTo alter the conformational flexibility of the molecule.
Carboxylic AcidBioisosteric replacement with a tetrazole groupTo potentially improve metabolic stability and pharmacokinetic properties.
Keto GroupReduction to a hydroxyl groupTo assess the importance of the carbonyl for biological activity.

Multidisciplinary Approaches in Developing Biologically Active Compounds

The development of novel therapeutic agents from a lead compound like this compound is an inherently multidisciplinary endeavor. The integration of expertise from various scientific fields is essential to navigate the complexities of drug discovery and development.

A collaborative framework would typically involve:

Computational Chemistry and Molecular Modeling: In the initial stages, computational tools can be employed to predict the binding mode of this compound and its analogues with their putative biological target. researchgate.net Docking studies and molecular dynamics simulations can help to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. These in silico methods can significantly streamline the drug design process and reduce the number of compounds that need to be synthesized and tested. mdpi.com

Synthetic Organic Chemistry: Medicinal chemists are responsible for the design and synthesis of novel analogues. Their expertise is crucial in developing efficient and scalable synthetic routes to the target compounds. nih.gov

Structural Biology: X-ray crystallography and NMR spectroscopy can provide detailed, atomic-level information about how these compounds bind to their target proteins. This structural information is invaluable for understanding the molecular basis of activity and for guiding further rounds of rational drug design. nih.gov

Biochemistry and Pharmacology: Biochemists and pharmacologists are responsible for evaluating the biological activity of the synthesized compounds. This includes developing and running in vitro assays to determine the potency and selectivity of the compounds against their intended target, as well as cellular assays to assess their effects in a more biologically relevant context. nih.gov

Pharmacokinetics and Toxicology: Experts in these fields will assess the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds, as well as their potential toxicity. This information is critical for selecting candidates with favorable drug-like properties for further development.

By fostering close collaboration and communication between these different disciplines, research teams can accelerate the discovery and development of new drugs based on the this compound scaffold.

Potential for Preclinical Development of Research Candidates

Once a lead candidate with promising in vitro activity and favorable drug-like properties has been identified from the analogues of this compound, it must undergo rigorous preclinical development to assess its safety and efficacy before it can be considered for human clinical trials. The preclinical development of succinic acid derivatives has shown therapeutic potential in various contexts. nasu-periodicals.org.uanih.govresearchgate.net

The preclinical development plan for a this compound-based candidate would typically involve the following stages:

In Vivo Efficacy Studies: The lead compound would be tested in relevant animal models of the disease for which it is being developed. These studies are designed to demonstrate that the compound has the desired therapeutic effect in a living organism. The choice of animal model is crucial and should accurately reflect the pathophysiology of the human disease.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies will determine how the drug is absorbed, distributed, metabolized, and excreted by the body (pharmacokinetics) and how it affects the body (pharmacodynamics). This information is used to establish a dosing regimen for the first-in-human clinical trials.

Toxicology and Safety Pharmacology Studies: A comprehensive battery of toxicology studies will be conducted to identify any potential adverse effects of the drug candidate. These studies are conducted in compliance with regulatory guidelines and are essential for ensuring the safety of the drug before it is administered to humans. Safety pharmacology studies will specifically evaluate the effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Formulation Development: A stable and bioavailable formulation of the drug must be developed for clinical use. This may involve the development of an oral tablet, a capsule, or an injectable formulation.

The successful completion of these preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies, such as the U.S. Food and Drug Administration (FDA), to obtain permission to initiate clinical trials in humans.

Q & A

Q. What are the common synthetic routes for 4-(2,4-dichlorophenyl)-4-oxobutanoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation using maleic anhydride and substituted aromatic precursors. Evidence from analogous compounds (e.g., 4-aryl-4-oxo-2-butenoic acids) suggests that dichlorophenyl groups are introduced via electrophilic substitution, followed by hydrolysis to yield the carboxylic acid moiety . Optimizing Lewis acid catalysts (e.g., AlCl₃) and solvent polarity (e.g., dichloromethane vs. nitrobenzene) can enhance regioselectivity and minimize by-products like di- or tri-substituted derivatives. Reaction temperature control (0–25°C) is critical to avoid decomposition of the ketone intermediate .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : The ketone carbonyl (δ ~200–210 ppm in ¹³C NMR) and carboxylic acid proton (δ ~10–12 ppm in ¹H NMR) are key diagnostic signals. Splitting patterns in aromatic regions (δ 7.0–8.0 ppm) help confirm 2,4-dichloro substitution .
  • Mass Spectrometry (MS) : High-resolution MS (exact mass: ~274.03 Da) confirms molecular formula (C₁₀H₇Cl₂O₃) and distinguishes isotopic clusters for chlorine .
  • IR Spectroscopy : Strong absorption bands for C=O (ketone: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) validate functional groups .

Q. What are the documented biological activities of this compound?

While direct data on this compound is limited, structurally related compounds (e.g., fluorophenyl or chlorophenyl analogs) exhibit enzyme inhibitory activity , particularly against kynurenine-3-hydroxylase and cyclooxygenase (COX) . These effects are attributed to the electron-withdrawing chlorine substituents, which enhance binding to enzyme active sites . Preliminary antimicrobial assays on analogs also suggest moderate activity against Gram-positive bacteria .

Advanced Research Questions

Q. How can regioselectivity challenges in Friedel-Crafts acylation be addressed for asymmetric dichlorophenyl derivatives?

Competitive substitution at ortho/meta/para positions arises due to the electronic effects of chlorine. To favor 2,4-dichloro substitution:

  • Use directed acylation with pre-functionalized aromatic rings (e.g., 2,4-dichloroaniline derivatives).
  • Employ microwave-assisted synthesis to reduce reaction time and improve selectivity .
  • Monitor intermediates via HPLC-MS to identify and isolate desired regioisomers .

Q. What computational strategies are recommended to predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with COX-2 or cytochrome P450 enzymes. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with dichlorophenyl rings .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs to predict potency .

Q. How can contradictory data on bioactivity (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions may arise from differences in:

  • Assay conditions (e.g., pH sensitivity of the carboxylic acid group).
  • Purity of synthesized batches (e.g., trace solvents or by-products affecting results).
  • Cell line variability (e.g., metabolic enzyme expression levels). Standardize protocols using HPLC-purified samples and include positive controls (e.g., indomethacin for COX inhibition) to validate assays .

Q. What methodologies are suitable for studying metabolic stability in vitro?

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor to assess oxidative metabolism. Monitor degradation via LC-MS/MS, focusing on potential hydroxylation of the dichlorophenyl ring or β-oxidation of the butanoic acid chain .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .

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4-(2,4-Dichlorophenyl)-4-oxobutanoic acid
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4-(2,4-Dichlorophenyl)-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.